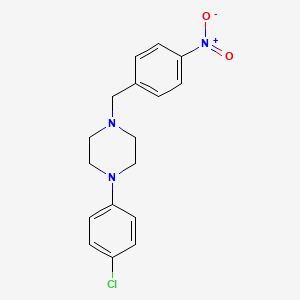
1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has since gained popularity as a research chemical due to its unique pharmacological properties.
Wirkmechanismus
MCPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are located in the central nervous system. These receptors are involved in the regulation of mood, anxiety, and appetite. By binding to these receptors, 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine modulates the activity of serotonin, a neurotransmitter that plays a crucial role in these processes. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects in animal models and human subjects. These effects include increased heart rate, blood pressure, and body temperature, as well as alterations in mood, behavior, and cognition. The precise nature of these effects depends on the dose, route of administration, and individual susceptibility.
Vorteile Und Einschränkungen Für Laborexperimente
MCPP has several advantages as a research tool, including its well-established mechanism of action, high potency, and selectivity for specific serotonin receptors. It can be used to study the role of serotonin in various physiological and pathological processes, as well as to develop new therapeutic agents for psychiatric disorders. However, 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine also has several limitations, including its potential for toxicity, adverse effects, and limited availability.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine, including the development of new therapeutic agents based on its pharmacological profile, the elucidation of its molecular mechanism of action, and the exploration of its potential as a tool for studying the brain and behavior. Additionally, further studies are needed to determine the safety and efficacy of this compound in human subjects, as well as to investigate its potential for abuse and dependence.
Conclusion
In conclusion, this compound, or this compound, is a psychoactive drug that has gained popularity as a research tool due to its unique pharmacological properties. It acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors, and has shown potential as a therapeutic agent for various psychiatric disorders. However, further research is needed to fully understand its mechanism of action, safety, and efficacy, as well as to explore its potential for future applications.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine involves the reaction of 1-(4-chlorophenyl)piperazine with 4-methylbenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds under reflux conditions and yields this compound as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
MCPP has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including anxiety, depression, and obsessive-compulsive disorder (OCD). It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This mechanism of action is thought to underlie its anxiogenic and antidepressant effects.
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-14-2-4-15(5-3-14)18(22)21-12-10-20(11-13-21)17-8-6-16(19)7-9-17/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHZYBOREOCHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5673248.png)
![ethyl 4-[(2-furylmethyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5673250.png)
![(4-hydroxyphenyl)[4-(3-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5673262.png)
![N-methyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B5673269.png)

![1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5673278.png)




![3-methoxy-1-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5673307.png)
![9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5673314.png)
![(3aR*,9bR*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5673315.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5673322.png)